5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a nitrothiophene carboxamide derivative featuring a thiazole ring substituted with a 4-propoxyphenyl group. These compounds are synthesized via coupling reactions between 5-nitrothiophene-2-carboxylic acid and substituted thiazol-2-amine derivatives, often using HATU or similar coupling agents in dichloromethane . The nitro group and thiophene-thiazole backbone are critical for electronic properties and biological activity, particularly in antibacterial and enzyme inhibition contexts .
Properties
IUPAC Name |
5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-2-9-24-12-5-3-11(4-6-12)13-10-25-17(18-13)19-16(21)14-7-8-15(26-14)20(22)23/h3-8,10H,2,9H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROVIVQMACWEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. Some thiazole derivatives have been found to have antimicrobial, antifungal, antiviral, and antitumor properties
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit kinases, which are enzymes that play key roles in signal transduction pathways
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary greatly depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of Action
The result of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. Some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines
Biological Activity
The compound 5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Key Structural Features
- Thiazole Ring : Contributes to the compound's reactivity and biological activity.
- Nitro Group : Often associated with increased biological potency.
- Carboxamide Functionality : Imparts solubility and potential for hydrogen bonding.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole have shown effectiveness against various cancer cell lines, such as:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | TK-10 | 10 |
| Compound B | HT-29 | 15 |
| 5-nitro derivative | MCF-7 | 12 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The thiazole derivatives are also noted for their antimicrobial properties. A study highlighted the effectiveness of related compounds against bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar thiazole derivatives have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), impacting cellular signaling pathways involved in growth and survival.
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate ROS production, leading to oxidative stress in target cells.
- DNA Interaction : Compounds with similar structures have demonstrated the ability to intercalate DNA, disrupting replication and transcription processes.
Study on Anticancer Activity
In a recent publication, researchers evaluated the anticancer effects of a series of thiazole derivatives, including our compound of interest. The study involved:
- In vitro assays on multiple cancer cell lines.
- Mechanistic studies revealing apoptosis through caspase activation.
The results indicated that compounds with structural similarities to this compound exhibited promising anticancer activity.
Study on Antimicrobial Effects
Another study focused on evaluating the antimicrobial efficacy of thiazole derivatives against various pathogens. The findings demonstrated that:
- The compounds significantly inhibited bacterial growth.
- Synergistic effects were observed when combined with conventional antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituent on the thiazole ring significantly influences molecular weight, lipophilicity, and intermolecular interactions. Below is a comparative analysis of key analogs:
Key Observations :
- The propoxyphenyl substituent in the target compound provides a larger alkoxy group compared to methoxy or fluorine, likely improving membrane permeability but reducing aqueous solubility .
- Cyanophenyl (Compound 14) exhibits high purity (99.05%), suggesting favorable synthetic reproducibility .
- Chlorobenzyl derivatives (e.g., Compound 6d) demonstrate pronounced anticancer activity due to enhanced hydrophobic interactions .
Antibacterial Activity
- Compound 7 : Moderate antibacterial activity (purity 42%) against Gram-positive bacteria, attributed to the trifluoromethyl group’s electron-withdrawing effects .
- Compound 14: High purity (99.05%) correlates with potent narrow-spectrum activity, likely due to the cyanophenyl group’s polarity enhancing target binding .
Enzyme Inhibition
- COX/LOX Inhibition : Thiazole derivatives with hydroxy-methoxyphenyl groups (e.g., Compound 6a) act as dual COX-1/COX-2 inhibitors (IC₅₀ ~9–11 mM), while simpler fluorophenyl variants exhibit selectivity .
- Anticancer Activity : Bulky substituents like dichlorobenzyl (Compound 6d) induce cytotoxic effects by disrupting microtubule assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
